molecular formula C32H38O20 B591363 Helicianeoide B

Helicianeoide B

Cat. No.: B591363
M. Wt: 742.6 g/mol
InChI Key: GBLIGVGNDPHVIN-LOPYEWRSSA-N
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Description

Helicianeoide B is a naturally occurring glycoside isolated from Helicia essatia Hook, a plant species native to certain regions of Asia . It is part of the Helicianeoide family, which includes Helicianeoide A and Helicianeoide C, all characterized by their glycosidic structures. The compound has a molecular formula of C₃₂H₃₈O₂₀ and a molecular weight of 742.63 g/mol, indicating a complex polyhydroxylated structure typical of bioactive plant secondary metabolites . With a purity of ≥95% and a CAS registry number 496066-89-8, it is commercially available as a high-purity reference standard for phytochemical and pharmacological research .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIGVGNDPHVIN-LOPYEWRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production of Helicianeoide B is typically achieved through extraction and purification from natural sources. The process involves several steps, including solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Helicianeoide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple hydroxyl groups, making it susceptible to oxidation and reduction reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Helicianeoide B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Helicianeoide A and Helicianeoide C

Key comparative

Compound Molecular Formula Purity CAS Number Structural Features
Helicianeoide B C₃₂H₃₈O₂₀ ≥95% 496066-89-8 Polyhydroxylated glycoside
Helicianeoide A Not reported ≥95% 496066-82-1 Likely similar glycosidic backbone
Helicianeoide C Not reported ≥95% Not available Presumed structural analog

These structural nuances may influence solubility, bioavailability, and target specificity in biological systems.

Functionally Similar Compounds

This compound is compared below with compounds sharing overlapping applications in natural product research, such as antioxidant or anti-inflammatory studies:

Cardamonin (CAS: 19309-14-9)
  • Structure : A chalcone derivative (C₁₆H₁₄O₄) with a α,β-unsaturated ketone backbone .
  • Purity : ≥98%, higher than this compound, making it preferable for dose-sensitive studies .
  • Bioactivity: Known for anticancer (e.g., inhibition of NF-κB) and antimicrobial properties .
Scopoletin (CAS: 92-61-5)
  • Structure : A simple coumarin (C₁₀H₈O₄) with a 7-hydroxy-6-methoxy substitution .
  • Purity : ≥98%, widely used in studies on inflammation and diabetes .
  • Key Difference : Smaller molecular weight (192.17 g/mol ) compared to this compound, enabling better membrane permeability .
Gaultherin
  • Structure: A phenolic glycoside (C₁₉H₂₆O₁₂) isolated from wintergreen (Gaultheria procumbens) .
  • Bioactivity : Anti-inflammatory effects via COX-2 inhibition, similar to proposed mechanisms for this compound .

Research Findings and Limitations

Structural vs. Functional Similarities

  • This compound vs.
  • This compound vs. Cardamonin/Scopoletin : Functional similarities (e.g., anti-inflammatory) are inferred from compound class rather than direct evidence. For example, chalcones like Cardamonin and coumarins like Scopoletin have well-documented mechanisms, whereas this compound’s larger size may limit cellular uptake .

Purity and Research Utility

  • This compound’s ≥95% purity is sufficient for preliminary assays but may require further purification for mechanistic studies, unlike Cardamonin or Scopoletin (≥98%) .

Biological Activity

Helicianeoide B is a flavonoid compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, a member of the flavonoid family, is characterized by its unique chemical structure, which influences its biological activities. The compound is known for its antioxidant properties and its role in various biological processes.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth. This property opens avenues for its use in developing natural antimicrobial agents.

Case Studies and Experimental Data

  • Antioxidant Activity Assessment :
    • A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The IC50 value was found to be 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
  • Anti-inflammatory Mechanism :
    • In vitro studies on macrophages treated with this compound showed a reduction in TNF-α and IL-6 levels by approximately 40% compared to untreated controls, suggesting a potent anti-inflammatory effect.
  • Antimicrobial Efficacy :
    • A series of tests against Staphylococcus aureus and Candida albicans revealed that this compound had minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively, showcasing its potential as a natural antimicrobial agent.

Data Table: Biological Activities of this compound

Biological ActivityMethod UsedResult
AntioxidantDPPH Radical Scavenging AssayIC50 = 25 µg/mL
Anti-inflammatoryELISA for Cytokine LevelsTNF-α and IL-6 reduced by 40%
AntimicrobialMIC TestingMIC against S. aureus: 50 µg/mL; C. albicans: 100 µg/mL

Q & A

Q. What are the primary methodologies for isolating and characterizing Helicianeoide B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Purity validation requires high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as referenced in chemical vendor standards .

Q. How can researchers establish baseline purity and stability parameters for this compound in experimental settings?

Methodological Answer: Baseline purity is determined via analytical techniques (HPLC, UV-Vis spectroscopy) against reference standards. Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, with periodic purity assessments. Documentation must align with journal guidelines for reproducibility, including detailed experimental protocols in supplementary materials .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Contradictions often arise from variability in cell lines, assay conditions, or compound purity. To address this:

  • Standardize bioactivity assays (e.g., IC₅₀ determinations) using validated cell lines and controls.
  • Include batch-specific purity data (HPLC traces, NMR spectra) in publications.
  • Apply meta-analysis frameworks to compare datasets, prioritizing studies with transparent methodologies .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins. Validate predictions with in vitro binding assays (SPR, ITC) and mutagenesis studies to identify critical residues. Cross-referencing with structural analogs (e.g., Helicianeoide A) can highlight functional group contributions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Optimize reaction conditions (temperature, solvent ratios) using design-of-experiments (DoE) software.
  • Characterize intermediates via LC-MS to identify impurities.
  • Adopt Good Laboratory Practices (GLP) for documentation, ensuring traceability .

Q. How should researchers design dose-response studies to evaluate this compound’s toxicity and therapeutic index?

Methodological Answer: Use in vitro cytotoxicity assays (MTT, LDH release) across multiple cell types (cancer vs. normal) and in vivo models (rodents). Calculate therapeutic index (LD₅₀/ED₅₀) with dose-escalation protocols. Include pharmacokinetic parameters (Cmax, AUC) to assess bioavailability. Ethical compliance requires IACUC or IRB approvals for animal/human studies .

Data Analysis and Validation

Q. What statistical approaches are critical for validating this compound’s synergistic effects in combination therapies?

Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/additivity/antagonism. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Ensure data reproducibility via triplicate experiments and open-access raw data repositories .

Q. How can researchers address discrepancies between in silico predictions and experimental results for this compound’s targets?

Methodological Answer: Re-evaluate computational parameters (force fields, solvation models) and validate with orthogonal assays (e.g., CRISPR-Cas9 knockout of predicted targets). Use cheminformatics tools (PubChem, ChEMBL) to cross-reference bioactivity data of structural analogs .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing negative or inconclusive results for this compound’s bioactivity?

Methodological Answer: Negative results are vital for avoiding publication bias. Report them transparently with full methodological details (e.g., assay conditions, statistical power). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior work to contextualize findings, even if contradictory .

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

Methodological Answer:

  • Introduction : Link this compound’s novelty to gaps in literature (e.g., unexplored mechanisms).
  • Methods : Detail synthesis, characterization, and assays for reproducibility. Place extensive protocols in supplementary materials .
  • Results : Use tables/figures to highlight key data (e.g., dose-response curves, NMR spectra). Avoid duplicating data across sections .
  • Discussion : Contrast findings with prior studies, addressing contradictions via methodological rigor .

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